1-メチル-4-(3-ニトロピリジン-2-イル)ピペラジン

概要

説明

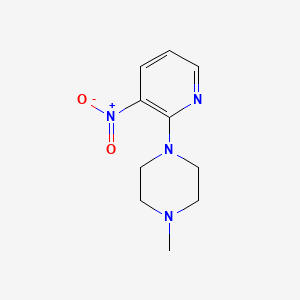

1-Methyl-4-(3-nitropyridin-2-yl)piperazine is an organic compound with the molecular formula C10H14N4O2 It is a derivative of piperazine, a heterocyclic amine, and contains a nitro group attached to a pyridine ring

科学的研究の応用

1-Methyl-4-(3-nitropyridin-2-yl)piperazine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

Target of Action

Related compounds have shown significant activity on kinases such as p70s6kβ . Kinases play a crucial role in cellular signaling, and their inhibition can lead to changes in cell function and viability.

Mode of Action

It’s likely that the compound interacts with its targets (potentially kinases) to induce changes in cellular signaling . This interaction could involve binding to the active site of the kinase, inhibiting its activity and leading to downstream effects on cell function.

Result of Action

Related compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting potential antimicrobial effects .

生化学分析

Biochemical Properties

1-Methyl-4-(3-nitropyridin-2-yl)piperazine plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme urease . Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This reaction is crucial for nitrogen metabolism in various organisms. The inhibition of urease by 1-Methyl-4-(3-nitropyridin-2-yl)piperazine has been shown to be effective, with the compound exhibiting lower IC50 values compared to standard inhibitors . This interaction is essential for controlling the pH levels in biological systems and preventing the survival of certain pathogens.

Cellular Effects

1-Methyl-4-(3-nitropyridin-2-yl)piperazine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit urease activity leads to a decrease in ammonia production, which in turn affects the cellular environment and metabolic processes. Additionally, 1-Methyl-4-(3-nitropyridin-2-yl)piperazine has shown good biocompatibility in human blood cells, indicating its potential for therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine involves its binding interactions with the active site of urease . By binding to the enzyme, the compound inhibits its catalytic activity, preventing the hydrolysis of urea. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between 1-Methyl-4-(3-nitropyridin-2-yl)piperazine and the enzyme’s active site residues . This mechanism of action is crucial for understanding the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine have been studied over time to assess its stability, degradation, and long-term effects on cellular function . The compound has shown good stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that 1-Methyl-4-(3-nitropyridin-2-yl)piperazine maintains its inhibitory effects on urease activity, leading to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine vary with different dosages in animal models . Studies have shown that the compound exhibits a dose-dependent inhibition of urease activity, with higher doses leading to more significant effects. At very high doses, toxic or adverse effects have been observed, indicating the importance of determining the optimal dosage for therapeutic applications . Threshold effects have also been noted, where a minimum concentration of the compound is required to achieve significant inhibition of urease activity.

Metabolic Pathways

1-Methyl-4-(3-nitropyridin-2-yl)piperazine is involved in metabolic pathways related to nitrogen metabolism . The compound interacts with urease, an enzyme that plays a crucial role in the hydrolysis of urea. By inhibiting urease activity, 1-Methyl-4-(3-nitropyridin-2-yl)piperazine affects the metabolic flux and levels of metabolites such as ammonia and carbon dioxide . This interaction is essential for understanding the compound’s impact on metabolic processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine within cells and tissues involve interactions with specific transporters and binding proteins . The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects on urease activity. The localization and accumulation of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine within cells are crucial for its effectiveness as a therapeutic agent .

Subcellular Localization

The subcellular localization of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine is primarily within the cytoplasm, where it interacts with urease and other biomolecules . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to the appropriate cellular compartments. Understanding the subcellular localization of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine is essential for elucidating its mechanism of action and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(3-nitropyridin-2-yl)piperazine can be synthesized through a multi-step process. One common method involves the nitration of 2-chloropyridine to form 2-chloro-3-nitropyridine, which is then reacted with 1-methylpiperazine under specific conditions to yield the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The final product is purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 1-Methyl-4-(3-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Oxidation: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

Oxidation: Hydrogen peroxide (H2O2)

Major Products Formed:

Reduction: 1-Methyl-4-(3-aminopyridin-2-yl)piperazine

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: N-oxides of the piperazine ring

類似化合物との比較

1-Methyl-4-(3-nitropyridin-2-yl)piperazine can be compared with other similar compounds, such as:

- 1-Methyl-4-(2-nitropyridin-3-yl)piperazine

- 1-Methyl-4-(4-nitropyridin-2-yl)piperazine

- 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

These compounds share a similar piperazine core structure but differ in the position of the nitro group on the pyridine ring. The unique positioning of the nitro group in 1-Methyl-4-(3-nitropyridin-2-yl)piperazine can influence its chemical reactivity and biological activity, making it distinct from its analogs.

特性

IUPAC Name |

1-methyl-4-(3-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-12-5-7-13(8-6-12)10-9(14(15)16)3-2-4-11-10/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXHDQDKDQULCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377480 | |

| Record name | 1-Methyl-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5028-15-9 | |

| Record name | 1-Methyl-4-(3-nitro-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5028-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。